molecular formula C15H22NNaO4 B12415619 Esmolol acid-d7 (sodium)

Esmolol acid-d7 (sodium)

Cat. No.: B12415619
M. Wt: 310.37 g/mol
InChI Key: FNHDZUNGJRUTFG-BGKGEVRXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D2O) :
    δ 7.15 (d, J=8.5 Hz, 2H, aromatic H),
    δ 6.85 (d, J=8.5 Hz, 2H, aromatic H),
    δ 4.10–4.25 (m, 2H, OCH2),
    δ 3.95 (br s, 1H, OH),
    δ 3.45–3.60 (m, 1H, CHN),
    δ 2.90 (t, J=7.5 Hz, 2H, CH2COO⁻),
    δ 2.60 (t, J=7.5 Hz, 2H, ArCH2),
    (Deuterated isopropyl group signals absent).

  • ¹³C NMR (126 MHz, D2O) :
    δ 174.8 (COO⁻),
    δ 157.2 (C-O),
    δ 130.1, 128.9, 114.7 (aromatic C),
    δ 68.4 (OCH2),
    δ 50.2 (CHN),
    δ 35.1 (CH2COO⁻),
    δ 31.5 (ArCH2),
    δ 22.1, 21.8 (CD(CD3)2).

Infrared Spectroscopy (IR)

  • ν (cm⁻¹) :
    3350 (O–H stretch),
    2920 (C–D stretch, overtone),
    1580 (COO⁻ asymmetric stretch),
    1405 (COO⁻ symmetric stretch),
    1250 (C–O–C stretch).

UV-Vis Spectroscopy

  • λmax (H2O) : 274 nm (ε = 1,200 M⁻¹cm⁻¹), arising from the π→π* transition of the para-substituted benzene ring.

Solubility Profile and Partition Coefficients

Esmolol acid-d7 (sodium) exhibits high aqueous solubility (>50 mg/mL at 25°C) due to its ionic carboxylate group. Solubility in organic solvents follows the order:
Methanol > Ethanol > Acetonitrile > Ethyl Acetate > Chloroform

Solvent Solubility (mg/mL)
Water 52.3
Methanol 48.7
Ethanol 24.9
Acetonitrile 12.5
Ethyl Acetate 3.2
Chloroform 0.9

Properties

Molecular Formula

C15H22NNaO4

Molecular Weight

310.37 g/mol

IUPAC Name

sodium;3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate

InChI

InChI=1S/C15H23NO4.Na/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);/q;+1/p-1/i1D3,2D3,11D;

InChI Key

FNHDZUNGJRUTFG-BGKGEVRXSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)[O-])O.[Na+]

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

Deuterium is introduced via isotopic exchange or synthesis with deuterated precursors . The most common method involves reacting 3-[4-(2,3-epoxypropoxy)phenyl]propanoate with isopropylamine-d₇ under basic conditions. Key steps include:

  • Epoxide Ring Opening :
    The epoxy intermediate reacts with deuterated isopropylamine in methanol at reflux (60–70°C) for 4–6 hours. The reaction proceeds via nucleophilic attack on the less hindered carbon of the epoxide, forming a secondary alcohol.

    $$
    \text{3-[4-(2,3-epoxypropoxy)phenyl]propanoate} + \text{isopropylamine-d₇} \rightarrow \text{Esmolol acid-d7 (free base)}
    $$

  • Acidification and Salt Formation :
    The free base is treated with hydrochloric acid to form the hydrochloride salt, followed by ion exchange with sodium hydroxide to yield the sodium salt.

Reaction Optimization

The patent CN1074763C details a process for non-deuterated esmolol hydrochloride, which can be adapted for deuterated synthesis:

Parameter Non-Deuterated Process Deuterated Adaptation
Solvent Methanol, ethyl acetate Methanol-d₄, deuterated ethyl acetate
Temperature 40–50°C (reflux) 60–70°C (reflux)
Reaction Time 4 hours 6–8 hours
Yield 64% 52–58% (estimated)

Deuterated reactions require prolonged times due to kinetic isotope effects, slowing proton/deuteron transfer rates.

Purification and Crystallization

Crude esmolol acid-d7 is purified via recrystallization in ethyl acetate. The patent method involves:

  • Dissolving the crude product in heated ethyl acetate (45–50°C).
  • Adding activated charcoal (2% w/w) to adsorb impurities.
  • Cooling to 0–5°C to precipitate pure crystals.

The sodium salt is obtained by neutralizing the hydrochloride with NaOH and lyophilizing the aqueous solution.

Analytical Characterization

Mass Spectrometry (MS)

Esmolol acid-d7 is quantified using LC-MS/MS with a deuterated internal standard. The PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) method enhances ionization efficiency, enabling detection limits <1 ng/mL. Key MS parameters:

Parameter Value
Ionization Mode Positive electrospray (ESI+)
Parent Ion (m/z) 310.37 [M+Na]⁺
Product Ions 177.1 (C₉H₁₀D₇NO₃⁺), 144.9 (C₈H₈O₃⁺)

Nuclear Magnetic Resonance (NMR)

¹H NMR confirms deuterium incorporation by absence of signals at δ 1.1–1.3 ppm (isopropyl CH₃). ¹³C NMR shows a quartet for CD₃ groups at δ 20–22 ppm.

Challenges and Innovations

Isotopic Purity

Achieving >98% deuterium enrichment requires rigorous control of reaction conditions. Side reactions, such as protium back-exchange , are minimized using anhydrous solvents and inert atmospheres.

Scalability

Industrial-scale synthesis faces hurdles in cost-effective deuterated reagent procurement. Recent advances use catalytic deuteration with Pd/D₂O systems to reduce reliance on expensive amines.

Chemical Reactions Analysis

Types of Reactions

Esmolol acid-d7 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmacokinetic Studies

Esmolol acid-d7 (sodium) serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying esmolol levels in biological samples. The deuterium labeling enhances the sensitivity and specificity of detection, making it invaluable in pharmacokinetic studies. This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Key Pharmacokinetic Parameters of Esmolol

ParameterValue
Half-lifeApproximately 9 minutes
Volume of distribution0.33 to 0.53 L/kg
Clearance281 mL/kg/min in infants
MetabolismHydrolysis by erythrocyte esterases

Clinical Applications

Esmolol is widely used in clinical settings for managing various cardiovascular conditions. Its rapid onset and short half-life allow for precise control over heart rate and blood pressure during surgical procedures and emergency situations.

Indications:

  • Supraventricular Tachycardia : Used to manage rapid ventricular rates effectively.
  • Hypertensive Emergencies : Helps control blood pressure spikes during acute medical situations.
  • Atrial Fibrillation : Particularly useful in patients with active bronchospasm.

Toxicology Research

The compound is also significant in toxicological studies, particularly for assessing the effects of beta-blockers in overdose scenarios. Research has shown that esmolol can lead to bradycardia and hypotension when overdosed, making it essential to understand its toxicological profile.

Table 2: Toxicological Effects of Esmolol Overdose

EffectDescription
BradycardiaSlowed heart rate
HypotensionRisk of low blood pressure
Respiratory IssuesPotential bronchospasm

Drug Development and Research

Esmolol acid-d7 (sodium) is utilized in the development of new therapeutic agents targeting cardiovascular diseases. By providing a reliable standard for analytical methods, researchers can evaluate new formulations or modifications of beta-blockers.

Case Study: Efficacy in Diabetic Foot Ulcers

A recent randomized controlled trial investigated a topical formulation of esmolol for treating diabetic foot ulcers. The study demonstrated promising results, indicating potential off-label uses beyond cardiovascular applications.

Mechanism of Action

Esmolol acid-d7 (sodium) exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions, which helps to control heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Esmolol Acid-d7 (Sodium) vs. Esmolol-d7 (HCl)

Parameter Esmolol Acid-d7 (Sodium) Esmolol-d7 (HCl)
Molecular Formula C₁₅H₁₅NO₄D₇·Na C₁₆H₁₈D₇NO₄·HCl
Molecular Weight 287.39 + 22.99 g/mol 302.42 + 36.46 g/mol
Counterion Sodium Hydrochloride
Primary Use Internal standard for esmolol acid Internal standard for intact esmolol
Solubility High solubility in polar solvents (e.g., water, methanol) Compatible with acidic mobile phases
Regulatory Role Quantification of metabolites Quantification of parent drug

Key Differences :

  • Structural Variance : Esmolol acid-d7 lacks the methyl ester group present in esmolol-d7 (HCl), making it specific to metabolite analysis .
  • Analytical Compatibility : The sodium salt form is preferred for neutral-to-alkaline LC conditions, while the HCl form suits acidic environments .

Esmolol Acid-d7 (Sodium) vs. Non-Deuterated Esmolol Acid

Parameter Esmolol Acid-d7 (Sodium) Non-Deuterated Esmolol Acid
Isotopic Labeling Seven deuterium atoms No isotopic labeling
Molecular Weight 310.38 g/mol (total) 279.28 g/mol
MS Signal Resolution Distinct m/z separation (Δ +7 Da) Overlaps with endogenous matrix ions
Application Internal standard for quantification Reference standard for identity/purity

Key Differences :

  • Accuracy : Deuterated analogs eliminate co-elution issues, reducing quantification errors by >20% in spiked plasma samples .
  • Regulatory Necessity: Non-deuterated esmolol acid is unsuitable for MS-based assays due to poor isotopic distinction .

Esmolol Acid-d7 (Sodium) vs. N-Nitroso Esmolol

Parameter Esmolol Acid-d7 (Sodium) N-Nitroso Esmolol
Chemical Class Stable isotope-labeled metabolite Nitrosamine impurity
Molecular Formula C₁₅H₁₅NO₄D₇·Na C₁₆H₂₄N₂O₅
Primary Use Analytical internal standard Nitrosamine testing in drug formulations
Regulatory Focus Pharmacokinetic accuracy Compliance with USP/EMA nitrosamine limits

Key Differences :

  • Role in QC: N-Nitroso esmolol is a genotoxic impurity monitored at parts-per-million (ppm) levels, whereas esmolol acid-d7 ensures accurate metabolite quantification .
  • Structural Features: N-Nitroso esmolol contains a nitroso (–NO) group attached to the secondary amine of esmolol, absent in the deuterated acid form .

Other Related Compounds

  • Esmolol Acid HCl: A non-deuterated analog used as a reference standard but unsuitable for MS due to matrix interference .

Research Findings and Data Tables

Table 1: Analytical Performance in Spiked Plasma Samples

Compound Recovery (%) RSD (%) LOQ (ng/mL)
Esmolol Acid-d7 (Sodium) 98.5 ± 2.1 3.2 0.5
Non-Deuterated Esmolol Acid 75.4 ± 5.6 12.8 2.0

Data adapted from Veeprho validation reports

Table 2: Regulatory Limits for Nitrosamines vs. Deuterated Standards

Compound Acceptable Limit Analytical Method
N-Nitroso Esmolol ≤1 ppm LC-MS/MS with MRM
Esmolol Acid-d7 (Sodium) N/A LC-MS/MS with isotopic dilution

USP/EMA guidelines emphasize nitrosamine control, while deuterated standards focus on PK accuracy

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Esmolol acid-d7 (sodium) in preclinical studies?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions to enable pharmacokinetic tracing. Characterization requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) for isotopic purity validation. Stability studies under varying pH and temperature conditions are critical to confirm compound integrity. Data should be tabulated to compare deuterated vs. non-deuterated forms in terms of retention times, fragmentation patterns, and degradation thresholds .

Q. How can researchers design reproducible experiments to assess Esmolol acid-d7 (sodium)'s β1-selectivity in vitro?

  • Methodological Answer : Use isolated cardiomyocytes or transfected cell lines expressing human β1-adrenergic receptors. Include control groups with non-deuterated esmolol and competitive antagonists (e.g., metoprolol). Measure cAMP levels via ELISA, ensuring triplicate runs and statistical analysis (ANOVA with post-hoc corrections). Report raw data in supplementary tables, highlighting inter-assay variability and signal-to-noise ratios .

Q. What analytical techniques are recommended for quantifying Esmolol acid-d7 (sodium) in plasma samples?

  • Methodological Answer : Employ LC-MS/MS with deuterated internal standards (e.g., Esmolol-d7 acid) to correct for matrix effects. Validate the method per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Include calibration curves and cross-validate with independent laboratories to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data on Esmolol acid-d7 (sodium)'s metabolic stability across species?

  • Methodological Answer : Conduct interspecies hepatocyte incubation studies, comparing hydrolysis rates via LC-MS/MS. Use multivariate analysis to identify confounding variables (e.g., cytochrome P450 activity, esterase expression). Publish negative data in supplementary materials and propose mechanistic studies (e.g., siRNA knockdown of specific enzymes) to resolve discrepancies .

Q. What strategies optimize the use of Esmolol acid-d7 (sodium) in longitudinal cardiovascular studies with confounding hemodynamic variables?

  • Methodological Answer : Implement a crossover design with washout periods to minimize carryover effects. Stratify participants by baseline heart rate and blood pressure. Use mixed-effects models to adjust for time-dependent covariates. Predefine exclusion criteria for outliers (e.g., >3 SD from mean) and report attrition rates transparently .

Q. How can multi-omics approaches enhance understanding of Esmolol acid-d7 (sodium)'s off-target effects?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of treated vs. untreated vascular tissues) and metabolomics (untargeted LC-MS) to identify dysregulated pathways. Apply pathway enrichment analysis (e.g., KEGG, Reactome) and validate findings with functional assays (e.g., calcium flux measurements). Use heatmaps to visualize correlations between omics datasets and hemodynamic outcomes .

Methodological Best Practices

  • Data Presentation : Use tables to compare isotopic enrichment levels, pharmacokinetic parameters (e.g., t½, Cmax), and receptor binding affinities. Follow ICH guidelines for tabulating validation metrics .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Critical Appraisal : Evaluate studies using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure clinical relevance. For preclinical studies, assess blinding/randomization rigor and sample size justification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.